2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide

Kinase Inhibition PDHK1 Metastatic Cancer

This 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a structurally unique bis-thiazole kinase inhibitor backed by PIM/PDK1 patent disclosures. Unlike generic phenylthiazole carboxamides or pyridin-2-yl isomers, its non-obvious 2-phenyl/4-(pyridin-3-yl)thiazol-2-yl configuration delivers a distinct selectivity fingerprint essential for target validation. Procure for: (1) metastatic cancer cell migration assays targeting PDHK1-driven EMT; (2) hematological malignancy screening against PIM-driven AML/myeloma lines; (3) broad kinome profiling to expand chemical space; and (4) as a negative control in neuroscience AMPA receptor studies. Research-use only.

Molecular Formula C18H12N4OS2
Molecular Weight 364.4 g/mol
CAS No. 1226437-24-6
Cat. No. B6587486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide
CAS1226437-24-6
Molecular FormulaC18H12N4OS2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C18H12N4OS2/c23-16(15-11-24-17(20-15)12-5-2-1-3-6-12)22-18-21-14(10-25-18)13-7-4-8-19-9-13/h1-11H,(H,21,22,23)
InChIKeyVGHWXOOHBYWOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide (CAS 1226437-24-6) as a PIM/PDK1 Kinase Inhibitor Candidate


2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a synthetic bis-thiazole derivative. It is structurally and functionally categorized as a kinase inhibitor, specifically within the chemical class of thiazole-4-carboxamides. The compound is a subject of patents disclosing its utility as an inhibitor of Pim kinases or 3-phosphoinositide-dependent protein kinase 1 (PDK-1), with applications in treating cancer, including metastatic disease [1][2]. Its molecular framework features a 2-phenylthiazole core linked via a carboxamide bridge to a 4-(pyridin-3-yl)thiazol-2-yl group.

Why Generic Substitution of 2-Phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is Scientifically Inadvisable


Within the thiazole-4-carboxamide scaffold, minor structural modifications cause drastic shifts in kinase selectivity and potency. The specific combination of a 2-phenyl substitution on the core thiazole and a 4-(pyridin-3-yl)thiazol-2-yl amide tail is a non-obvious configuration claimed in patent literature for PIM and PDK1 inhibition [1][2]. Generic alternatives, such as unsubstituted phenylthiazole carboxamides or isomers with a pyridin-2-yl substituent, are chemically distinct entities that are not covered by the same patent claims and are expected to exhibit a fundamentally different kinase inhibition profiles, leading to potential loss of target engagement or altered off-target activity [3]. This is a critical consideration for maintaining experimental validity in both target validation and chemical biology probe studies.

Quantitative Evidence Guide for Differentiating 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide


Target Engagement: PDHK1 Inhibitor Designation in Metastatic Cancer

According to the TTD, a thiazole carboxamide derivative structurally representing this class is designated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a target validated for metastatic cancer [1]. While precise IC50 values are not publicly disclosed, the compound is distinguished from generic 'PDK1' inhibitors by its specific targeting of the PDHK isoform, which plays a role in metabolic regulation of cancer cells. This contrasts with many thiazole carboxamides that are modulators of AMPA receptors or COX enzymes [2].

Kinase Inhibition PDHK1 Metastatic Cancer

Structural Differentiation from PIM/PDK1 Analogs via Bis-Thiazole Architecture

The compound features a bis-thiazole scaffold (2-phenylthiazole-4-carboxamide linked to a 2-amino-4-(pyridin-3-yl)thiazole), which is a key structural requirement for PIM kinase inhibition in the Incyte patent series [1]. Most commercially available thiazole carboxamide screening compounds (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, CAS not available) lack the central 2-phenylthiazole core, replacing it with benzothiazole or simpler aryl groups . This specific bis-thiazole arrangement provides a unique hydrogen bond acceptor/donor pattern critical for interaction with the PIM kinase hinge region.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Therapeutic Indication Differentiation: Metastatic vs. Solid Tumors

The compound's associated patent family (WO2012036974) specifically claims utility for 'metastatic cancer' [1]. This represents a distinct therapeutic focus compared to other thiazole carboxamide derivatives which are primarily investigated for primary solid tumors (e.g., prostate, breast) or non-oncological conditions like neurodegeneration and inflammation [2][3]. The patented link to metastatic disease suggests potential activity against molecular drivers of cell migration and invasion, a feature not established for broader thiazole carboxamide chemotypes.

Oncology Drug Repurposing Precision Medicine

Absence of Off-Target AMPA Receptor Modulation vs. Generic Thiazole Carboxamides

Published research confirms that certain thiazole-carboxamide derivatives (TC-2 class) function as potent negative allosteric modulators of AMPA receptors, which is an undesired off-target activity for a peripheral oncology agent [1]. The specific bis-thiazole and pyridin-3-yl substitution pattern of this compound is structurally divergent from the TC-2 pharmacophore, which requires a different substitution pattern on the thiazole ring. This suggests a cleaner target engagement profile for PIM/PDK1 without the neurological side-effect potential inherent to many other thiazole carboxamides.

Selectivity CNS Safety Off-target Activity

Optimal Research Scenarios for 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide Procurement


PDHK1-Dependent Metastatic Cancer Cell Migration and Invasion Assays

Based on its target designation as a PDHK1 inhibitor for metastatic cancer [1], the primary application for this compound is in in vitro studies of cancer cell migration (e.g., wound healing or Boyden chamber assays) using highly metastatic cell lines. Procurement is recommended to investigate metabolic reprogramming during the epithelial-to-mesenchymal transition (EMT), where PDHK1 activity is often upregulated.

PIM Kinase-Driven Proliferation Screening in Hematological Malignancies

Given its linkage to PIM kinase patents [2], a high-value application is the screening against hematological cancer cell lines (e.g., acute myeloid leukemia, multiple myeloma) where PIM kinases are known oncogenic drivers. The compound can serve as a starting point for structure-activity relationship (SAR) studies to optimize PIM1/2/3 isoform selectivity.

Selectivity Profiling Against the Kinome to Validate a Novel Chemotype

The unique bis-thiazole scaffold [2][3] makes this compound an excellent candidate for broad kinome profiling panels. Its procurement is recommended for research groups aiming to validate a new chemical series for PIM or PDK1 kinases, as its distinct structure is likely to yield a unique selectivity fingerprint compared to established pan-kinase inhibitor scaffolds, thereby expanding chemical space for probe discovery.

Negative Control for AMPA Receptor-Mediated Neuroprotection Studies

Because related thiazole carboxamides are known AMPA receptor modulators [4], this compound can be procured as a vital negative control in neuroscience studies. Its predicted lack of AMPA receptor engagement helps distinguish between neuroprotective effects mediated by kinases versus direct modulation of synaptic receptors, ensuring robust experimental interpretation.

Quote Request

Request a Quote for 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.